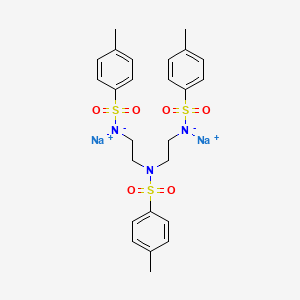

N,N',N"-Tritosyldiethylenetriamine disodium salt

CAS No.:

Cat. No.: VC13334628

Molecular Formula: C25H29N3Na2O6S3

Molecular Weight: 609.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H29N3Na2O6S3 |

|---|---|

| Molecular Weight | 609.7 g/mol |

| IUPAC Name | disodium;(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonylazanidylethyl]amino]ethyl]azanide |

| Standard InChI | InChI=1S/C25H29N3O6S3.2Na/c1-20-4-10-23(11-5-20)35(29,30)26-16-18-28(37(33,34)25-14-8-22(3)9-15-25)19-17-27-36(31,32)24-12-6-21(2)7-13-24;;/h4-15H,16-19H2,1-3H3;;/q-2;2*+1 |

| Standard InChI Key | HWXFIPYUNYRUJA-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+] |

Introduction

Chemical Identity and Structural Features

N,N',N''-Tritosyldiethylenetriamine disodium salt belongs to the class of protected amines, where three tosyl (p-toluenesulfonyl) groups shield the nitrogen atoms of diethylenetriamine. The disodium salt form enhances solubility in polar solvents such as ethanol and methanol . The IUPAC name, disodium;(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonylazanidylethyl]amino]ethyl]azanide, reflects its branched structure with three aromatic sulfonyl groups.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 609.69 g/mol | |

| Melting Point | 275°C (decomposition) | |

| Solubility | 25 mg/mL in 95% ethanol | |

| SMILES Notation | CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN... |

The compound’s stability under ambient conditions and solubility profile make it suitable for reactions in alcoholic solvents, particularly methanol .

Synthesis and Industrial Preparation

The synthesis of N,N',N''-Tritosyldiethylenetriamine disodium salt involves sequential tosylation of diethylenetriamine. Commercial routes typically employ 1,2-dibromoethane in dimethylformamide (DMF) to cyclize the intermediate into 1,4,7-triazacyclononane derivatives . A representative protocol includes:

-

Reacting diethylenetriamine with excess p-toluenesulfonyl chloride in a basic aqueous solution to protect all three amine groups.

-

Neutralizing the reaction mixture with sodium hydroxide to precipitate the disodium salt .

Table 2: Synthetic Conditions and Yields

| Reactant | Solvent | Temperature | Product Purity |

|---|---|---|---|

| Diethylenetriamine + Tosyl chloride | DMF/H₂O | 0–25°C | ≥97% |

Industrial suppliers such as Sigma-Aldrich and VulcanChem offer the compound with purities exceeding 97%, underscoring its reproducibility at scale.

Coordination Chemistry and Metal Complexation

A hallmark of N,N',N''-Tritosyldiethylenetriamine disodium salt is its role as a precursor for polydentate ligands. Upon deprotection, the resulting triazacyclononane framework coordinates transition metals via its three nitrogen donors. Studies highlight its complexation with Ag(I) and Cu(II), forming stable complexes with distinct redox properties . For instance, copper(II) complexes derived from this ligand exhibit quasi-reversible electron-transfer behavior, as evidenced by cyclic voltammetry .

Table 3: Reported Metal Complexes

| Metal Ion | Coordination Geometry | Application Area |

|---|---|---|

| Ag(I) | Linear | Antimicrobial agents |

| Cu(II) | Square planar | Catalytic oxidation |

The ligand’s flexibility allows tuning of metal-centered reactivity, making it valuable in designing catalysts for organic transformations .

Applications in Macrocyclic Ligand Synthesis

Deprotection of the tosyl groups via hydrolysis or acid treatment yields 1,4,7-triazacyclononane, a tridentate ligand pivotal in supramolecular chemistry . This macrocycle forms encapsulating complexes with metals, enabling applications in:

-

MRI Contrast Agents: Gadolinium(III) complexes for enhanced imaging .

-

Catalysis: Copper-mediated oxidation of alkenes and alkynes .

-

Sensor Development: Luminescent europium(III) complexes for ion detection .

The ligand’s rigid cavity stabilizes high oxidation states of metals, a feature exploited in industrial oxidation processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume